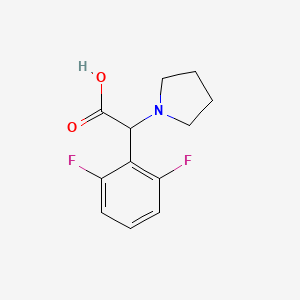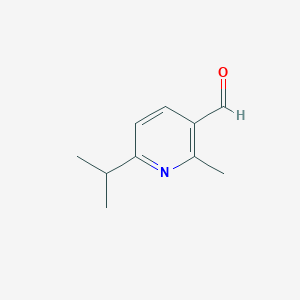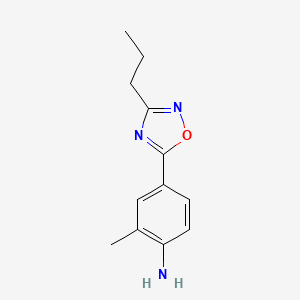
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5S,6S)-2-Brom-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltribenzoat ist eine komplexe organische Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die ein Bromatom, eine Hydroxylgruppe und eine Methoxycarbonylgruppe umfasst, die an einen Tetrahydro-2H-pyranring gebunden sind. Die Tribenzoatgruppen verstärken ihre chemischen Eigenschaften zusätzlich und machen sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3R,4S,5S,6S)-2-Brom-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltribenzoat umfasst in der Regel mehrere Schritte. Eine gängige Methode umfasst den Schutz von Hydroxylgruppen, Bromierungs- und Veresterungsreaktionen. Die Reaktionsbedingungen erfordern häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um die Reinheit und Ausbeute des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Durchflusssynthese und automatisierte Reaktionsüberwachung können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps. One common method includes the protection of hydroxyl groups, bromination, and esterification reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2R,3R,4S,5S,6S)-2-Brom-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltribenzoat durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert oder zu einer Methylengruppe reduziert werden.
Veresterung und Hydrolyse: Die Methoxycarbonylgruppe kann an Veresterungs- und Hydrolysereaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Nukleophile: Wie Amine und Thiole für Substitutionsreaktionen.
Oxidationsmittel: Wie Kaliumpermanganat für Oxidationsreaktionen.
Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.
Säuren und Basen: Für Veresterungs- und Hydrolysereaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen verschiedene Carbonyl- oder Methylenverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5S,6S)-2-Brom-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltribenzoat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Eigenschaften und als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2R,3R,4S,5S,6S)-2-Brom-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltribenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Das Bromatom und die Hydroxylgruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Biomolekülen interagieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2S,3R,4S,5S,6S)-2-(2-Formyl-4-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltriacetat
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Einzigartigkeit
(2R,3R,4S,5S,6S)-2-Brom-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyltribenzoat zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Das Vorhandensein des Bromatoms und der Tribenzoatgruppen unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einer wertvollen Verbindung für spezifische Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C28H23BrO10 |
|---|---|
Molekulargewicht |
599.4 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H23BrO10/c1-35-27(33)22-20(36-24(30)17-11-5-2-6-12-17)21(37-25(31)18-13-7-3-8-14-18)23(28(29,34)39-22)38-26(32)19-15-9-4-10-16-19/h2-16,20-23,34H,1H3/t20-,21-,22-,23+,28+/m0/s1 |
InChI-Schlüssel |
YDSFMOVOFRUDHZ-WLGPCAMQSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
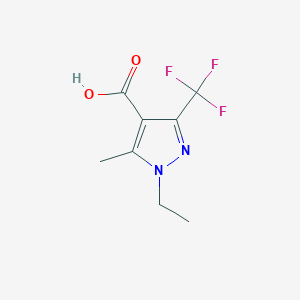
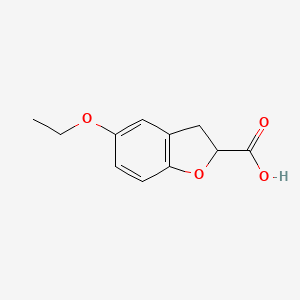


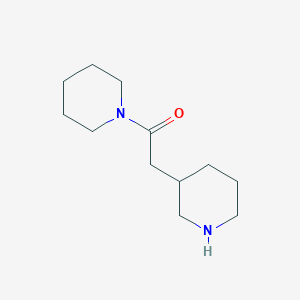
![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)


![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
